

# Toxicological Profile of Crude Aqueous Extract of *Montanoa tomentosa* (Zoapatle)

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## Compound of Interest

Compound Name: *Zoapatanol*  
Cat. No.: B1236575

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## Introduction

*Montanoa tomentosa*, commonly known as zoapatle, is a medicinal plant traditionally used in Mexico for inducing labor, managing post-partum bleeding, and as a menses inducer.<sup>[1]</sup> The primary active compounds responsible for its uterotonic effects are diterpenoids, including **zoapatanol** and montanol.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the available toxicological data for the crude aqueous extract of *Montanoa tomentosa*, often referred to as Zoapatle Aqueous Crude Extract (ZACE). The long history of human use suggests a low toxicity profile, which is largely supported by modern pharmacological and clinical studies.<sup>[1]</sup>

## Quantitative Toxicological Data

Rigorous toxicological studies providing specific quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for the crude **zoapatanol** extract are limited in the publicly available literature. The available information primarily indicates a lack of toxicity at the doses tested.

Table 1: Summary of Acute and Subacute Toxicity Studies of Zoapatle Aqueous Crude Extract (ZACE)

Study Type	Species	Dosing Regimen	Observations	Outcome	Reference
Acute & Subacute	Sprague-Dawley Rats	5 ml/kg of ZACE daily	No behavioral changes, no changes in body weight, no macro or microscopic alterations.	Devoid of acute and subacute toxicity.	<a href="#">[1]</a>
Acute & Subacute	Mongrel Dogs	5 ml/kg of ZACE daily	No behavioral changes.	Devoid of acute and subacute toxicity.	<a href="#">[1]</a>
Clinical Study	Human Females (normally menstruating)	15 or 30 gm/day of zoapapote dry leaves extract orally for 3-9 consecutive days	No clinical evidence of any side effects.	Well tolerated with no toxic complications.	<a href="#">[1]</a>
Clinical Study	Human Females (early pregnancy)	1.0 to 1.4 gm-equivalent of dry leaves/kg of body weight daily for two days	Menstrual-like cramps, significant cervical dilation, uterine bleeding in some subjects. No gastrointestinal or other side effects. No changes in cardiovascular	Well tolerated; distinct uterotonic effect without untoward side effects.	<a href="#">[4]</a>

r,  
hematologic,  
liver, kidney,  
or thyroid  
function.

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## Experimental Protocols

### Acute and Subacute Toxicity Studies in Rodents and Non-Rodents

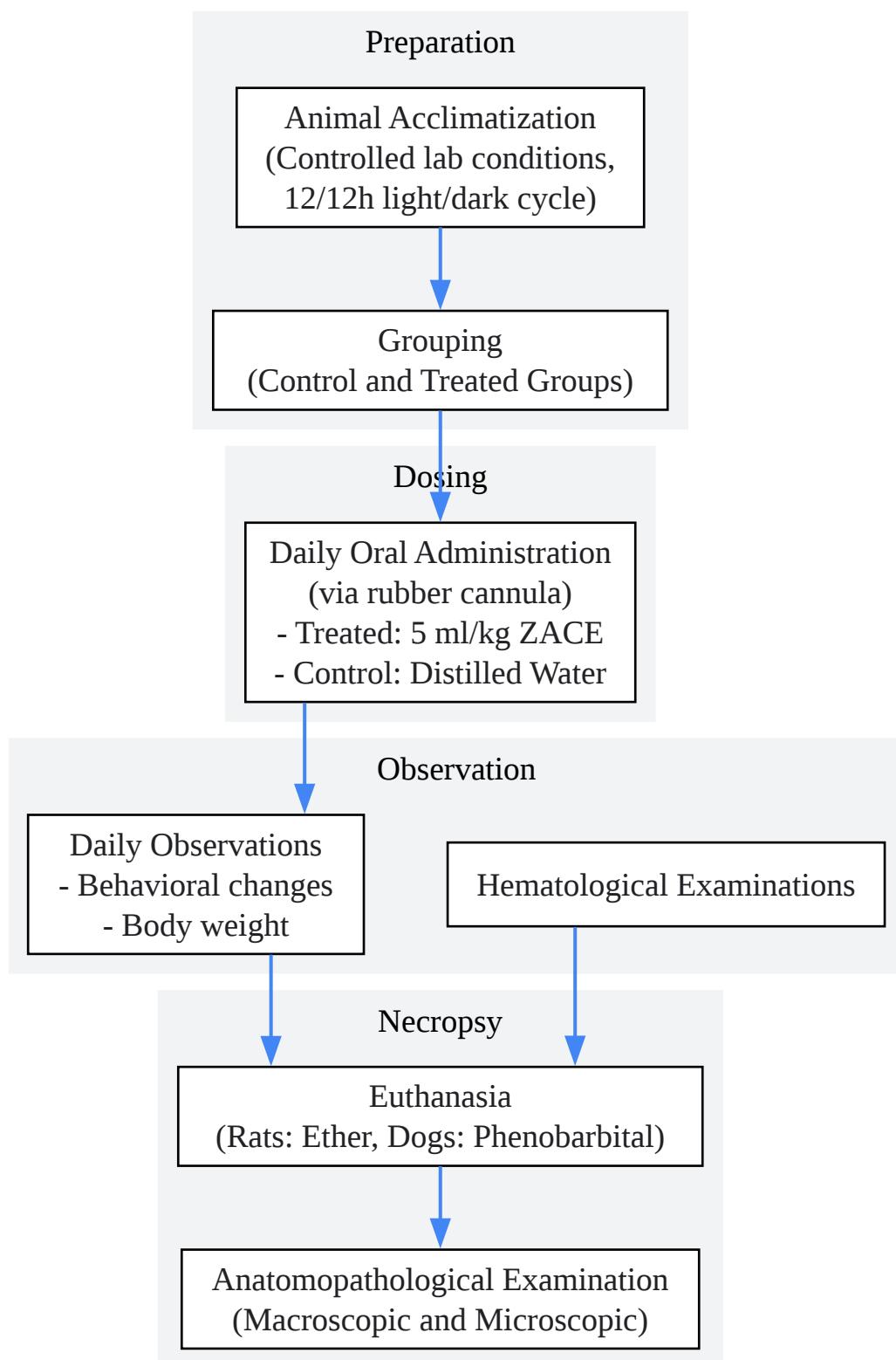
The following protocol is a generalized representation based on the available literature for assessing the acute and subacute toxicity of ZACE.

**Objective:** To evaluate the potential toxicity of daily oral administration of Zoapatle Aqueous Crude Extract (ZACE) in rats and dogs over a subacute period.

#### Materials:

- **Test Substance:** Zoapatle Aqueous Crude Extract (ZACE), prepared by boiling 100 g of dry *Montanoa tomentosa* leaves in 400 ml of distilled water, followed by filtration and concentration to 1 g dry leaves/ml.[[1](#)]
- **Animal Models:** Female Sprague-Dawley rats (8 weeks old) and female mongrel dogs.[[1](#)]
- **Control Substance:** Distilled water.

#### Experimental Workflow:

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Caption: Workflow for Acute and Subacute Toxicity Study of ZACE.

**Procedure:**

- Animal Acclimatization: Animals are housed in a controlled laboratory environment with a 12/12 hour light/dark cycle.[1]
- Grouping: Animals are divided into control and treated groups.
- Administration: The treated group receives 5 ml/kg of ZACE daily via a rubber cannula, while the control group receives distilled water.[1]
- Observation: Animals are carefully observed daily for any behavioral changes and their body weights are recorded.
- Hematology: Blood samples are collected for hematological examinations.
- Necropsy: At the end of the study period, animals are euthanized. A complete anatomopathological examination, including macroscopic and microscopic evaluation of organs, is performed.[1]

## Genotoxicity and Reproductive Toxicity

### Genotoxicity

Specific genotoxicity studies, such as the Ames test or micronucleus assay, on crude **zoapatanol** extract or ZACE have not been detailed in the reviewed literature. Therefore, the genotoxic potential remains to be formally evaluated.

### Reproductive and Developmental Toxicity

The primary pharmacological effect of ZACE is on the reproductive system.

- Uterotonic Effects: ZACE has demonstrated a significant uterotonic effect, inducing uterine contractions and cervical dilation in both animal and human studies.[1][4]
- Anti-implantation Effect: One study noted an anti-implantation effect of ZACE in rats, suggesting a potential for early pregnancy termination.
- Embryotoxicity: Some sources mention embryotoxic effects associated with the *Montanoa* genus.[5]

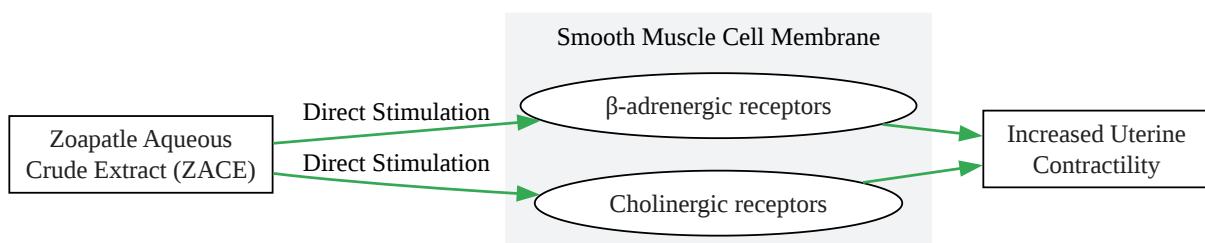
- Human Studies: In early pregnancy, oral administration of ZACE led to menstrual-like cramps and uterine bleeding in a majority of subjects, consistent with its traditional use as an abortifacient.[4]

## Potential Signaling Pathways (Pharmacological Effects)

The precise mechanisms of toxicity for crude **zoapatanol** extract are not well-defined, largely due to its low toxicity profile in the studies conducted. The described signaling pathways are related to its pharmacological effects rather than adverse toxicological outcomes.

## Mechanism of Uterotonic Action

The uterotonic effects of compounds within *Montanoa tomentosa* are thought to be mediated through direct stimulation of receptors in the uterine smooth muscle.



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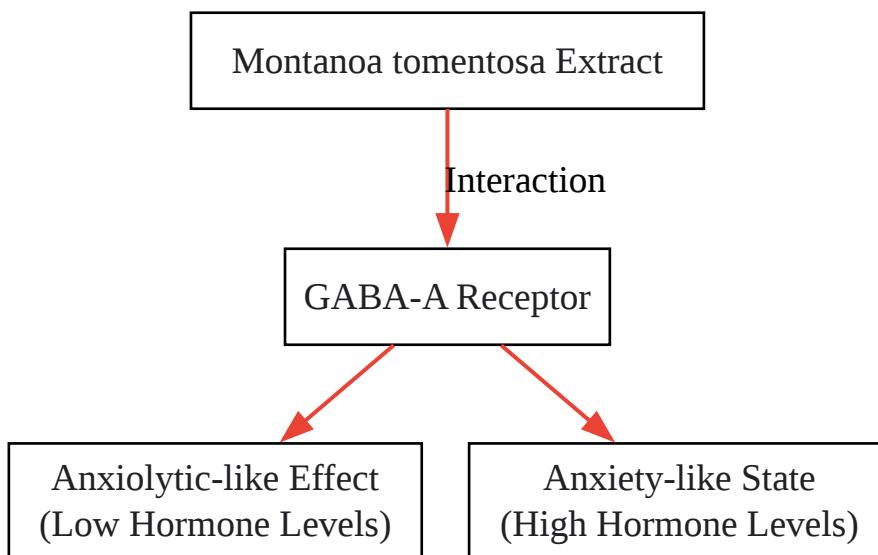
Caption: Postulated Mechanism of Uterotonic Effect of ZACE.

This proposed mechanism suggests that active compounds in the extract, such as **zoapatanol**, directly interact with  $\beta$ -adrenergic and/or cholinergic receptors on the smooth muscle cells of the uterus, leading to increased contractility.[5]

## Anxiolytic Effects and GABA-A Receptor Interaction

Extracts of *Montanoa tomentosa* have also been shown to have anxiolytic properties, which are believed to be mediated through interaction with the GABA-A receptor. This effect appears to

be dependent on the endocrine status of the individual.[2][6][7]



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Caption: Hormonal Dependence of Anxiolytic Effects of M. tomentosa.

## Conclusion

Based on the available evidence from acute and subacute animal studies, as well as human clinical trials, the crude aqueous extract of *Montanoa tomentosa* (Zoapatle) appears to have a low toxicity profile when administered orally.[1][4] No significant general toxicity has been reported at the doses studied. The primary effects are pharmacological and related to its traditional use, specifically potent uterotonic activity. Further studies are warranted to determine a definitive quantitative toxicological profile, including LD50 and NOAEL values, and to investigate its genotoxic potential using standardized assays. The development of any therapeutic agent based on **zoapatanol** or related compounds would require a more extensive toxicological evaluation.

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